molecular formula C12H11N3O4S B10936971 5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-5-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No.: B10936971
M. Wt: 293.30 g/mol
InChI Key: XPOWGMUVUWGLON-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex heterocyclic compound that features a pyrazole ring, a thiazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 1,3-dimethyl-5-hydroxypyrazole with an appropriate acrylate derivative, followed by cyclization with a thiazine precursor under controlled conditions .

Industrial Production Methods

This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups yields alcohols or amines .

Scientific Research Applications

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The pyrazole and thiazine rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]thiadiazine: Shares the pyrazole and thiazine rings but differs in the substitution pattern.

    1,3-Dimethyl-5-hydroxypyrazole: Contains the pyrazole ring but lacks the thiazine moiety.

    4-Hydroxy-2H-1,3-thiazine-2,6(3H)-dione: Contains the thiazine ring but lacks the pyrazole moiety

Uniqueness

5-[3-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)ACRYLOYL]-4-HYDROXY-2H-1,3-THIAZINE-2,6(3H)-DIONE is unique due to its combination of pyrazole and thiazine rings, along with the presence of multiple functional groups.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

5-[(E)-3-(2,5-dimethylpyrazol-3-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione

InChI

InChI=1S/C12H11N3O4S/c1-6-5-7(15(2)14-6)3-4-8(16)9-10(17)13-12(19)20-11(9)18/h3-5,18H,1-2H3,(H,13,17,19)/b4-3+

InChI Key

XPOWGMUVUWGLON-ONEGZZNKSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C

Canonical SMILES

CC1=NN(C(=C1)C=CC(=O)C2=C(SC(=O)NC2=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.